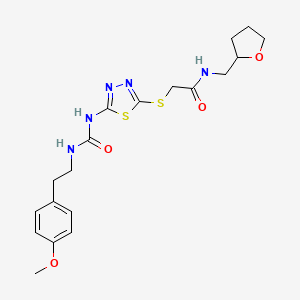

2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

The compound 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a ureido group at position 5 and a thioether-linked acetamide moiety at position 2. The ureido group is further modified with a 4-methoxyphenethyl substituent, while the acetamide nitrogen is bonded to a tetrahydrofuran-2-ylmethyl group. This hybrid structure integrates pharmacophoric elements known for diverse bioactivities, including antimicrobial, antiproliferative, and kinase-inhibitory properties, as observed in structurally related compounds .

Synthesis of such derivatives typically involves nucleophilic substitution or condensation reactions between mercapto-thiadiazole intermediates and functionalized acetamides, as demonstrated in analogous syntheses (e.g., coupling of 5-amino-1,3,4-thiadiazole-2-thiol with activated carbonyl derivatives) .

Properties

IUPAC Name |

2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S2/c1-27-14-6-4-13(5-7-14)8-9-20-17(26)22-18-23-24-19(30-18)29-12-16(25)21-11-15-3-2-10-28-15/h4-7,15H,2-3,8-12H2,1H3,(H,21,25)(H2,20,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEAXLCKPYOBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial , antitumor , anti-inflammatory , and anticonvulsant properties. The incorporation of various substituents can significantly enhance their pharmacological profiles. The specific compound features a complex structure that combines the thiadiazole ring with urea and tetrahydrofuran moieties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Compounds containing the thiadiazole ring have been shown to inhibit various kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies have indicated that related thiadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Some thiadiazole derivatives have demonstrated anticonvulsant properties through modulation of neurotransmitter systems and ion channels .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to the compound :

- Antitumor Activity : In vitro studies have shown that certain 1,3,4-thiadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value lower than that of standard chemotherapy agents like cisplatin .

- Antimicrobial Efficacy : A series of synthesized thiadiazole derivatives were tested against multiple microbial strains. One study reported that a derivative showed over 50% inhibition against specific bacterial strains at concentrations as low as 100 μg/mL .

- Neuropharmacology : The anticonvulsant activity was evaluated using maximal electroshock seizure (MES) models. Compounds similar to the one discussed showed significant protective effects at varying dosages without exhibiting neurotoxicity .

Data Table

Scientific Research Applications

Structural Characteristics

This compound features:

- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Ureido Group : Potentially enhances solubility and bioactivity.

- Methoxyphenethyl Moiety : May contribute to the compound's interaction with biological targets.

- Tetrahydrofuran Group : Often linked to improved pharmacokinetic properties.

Research indicates that compounds with similar structural features often exhibit significant biological activities. The presence of the thiadiazole and ureido groups suggests the following potential applications:

Antimicrobial Activity

Compounds containing thiadiazole rings have been extensively studied for their antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against various bacterial strains, making them candidates for antibiotic development.

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer effects. Studies demonstrate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the target compound with cancer cell lines remain to be elucidated.

Anti-inflammatory Effects

Compounds similar to 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide have demonstrated anti-inflammatory properties in preclinical studies. This activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Future Research Directions

Further research is necessary to:

- Elucidate Mechanisms : Detailed studies on how this compound interacts with specific biological targets.

- Evaluate Therapeutic Efficacy : Preclinical and clinical trials to assess safety and effectiveness in treating infections or cancers.

- Explore Structural Modifications : Investigate how changes in structure affect biological activity and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s unique features include the 4-methoxyphenethyl substituent (electron-donating methoxy group) and the tetrahydrofuran-2-ylmethyl side chain, which differentiate it from other 1,3,4-thiadiazole derivatives. Key comparisons with analogs are summarized below:

Key Observations:

- Substituent Effects : The 4-methoxyphenethyl group in the target compound introduces bulkiness and enhanced lipophilicity compared to smaller aryl groups (e.g., 4-methoxyphenyl in 4i). This may influence membrane permeability and target binding .

- Melting Points : Analogs with rigid aromatic side chains (e.g., 4i) exhibit higher melting points (~260–267°C), likely due to stronger intermolecular interactions, whereas flexible substituents (e.g., tetrahydrofuran) may reduce crystallinity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing this thiadiazole-acetamide derivative, and what are critical reaction conditions?

- Methodology : The compound can be synthesized via cyclization reactions using reagents like iodine and triethylamine in DMF, as described for analogous thiadiazole derivatives. Key steps include coupling ureido precursors with thiol-containing intermediates under reflux conditions (e.g., ethanol with aqueous KOH). Reaction monitoring via TLC and purification via recrystallization are essential .

- Key Parameters : Solvent polarity, temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of thiol to chloroacetamide derivatives) .

Q. Which spectroscopic techniques are used to confirm the structural integrity of this compound?

- Analytical Workflow :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, N-H stretches at ~3200–3400 cm⁻¹).

- NMR (¹H/¹³C) : Confirms proton environments (e.g., tetrahydrofuran methyl protons at δ 3.5–4.0 ppm) and carbon backbone.

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .

Q. How can researchers assess the compound’s stability under varying storage or experimental conditions?

- Stress Testing : Expose the compound to elevated temperatures (40–80°C), UV light, and pH extremes (pH 2–12). Monitor degradation via HPLC or LC-MS to identify instability triggers (e.g., hydrolysis of the ureido group) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its biological activity, and how should conflicting bioactivity data be resolved?

- Assay Design : Use antimicrobial disk diffusion assays (e.g., against Staphylococcus aureus as in ) or cytotoxicity screens (e.g., MTT assays on cancer cell lines).

- Data Contradiction Analysis : Replicate experiments under standardized conditions (pH, temperature), verify compound purity via HPLC, and compare with structurally similar analogs to isolate activity contributors .

Q. How can computational tools optimize its pharmacological profile or predict structure-activity relationships (SAR)?

- Computational Strategies :

- Molecular Docking : Identify binding interactions with target proteins (e.g., bacterial enzymes or tumor suppressors).

- QSAR Modeling : Correlate substituent variations (e.g., methoxyphenethyl group) with bioactivity trends.

- Process Simulation : Apply AI-driven platforms (e.g., COMSOL Multiphysics) to model reaction kinetics or purification efficiency .

Q. What strategies mitigate challenges in formulation, such as poor solubility or bioavailability?

- Formulation Optimization :

- Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Conduct pharmacokinetic studies (e.g., plasma half-life in rodent models) to assess bioavailability .

Q. How can researchers scale up synthesis while maintaining yield and purity?

- Process Engineering : Implement continuous flow chemistry for precise control of reaction parameters (temperature, residence time). Use process analytical technology (PAT) for real-time monitoring .

Methodological and Theoretical Frameworks

Q. How should experimental design align with theoretical frameworks (e.g., medicinal chemistry principles)?

- Guiding Principles : Link synthesis to established SAR trends (e.g., thiadiazole’s role in antimicrobial activity ). Incorporate mechanistic hypotheses (e.g., inhibition of bacterial cell wall synthesis) to guide assay selection .

Q. What safety protocols are critical when handling this compound?

- Safety Measures : Use PPE (gloves, lab coats), fume hoods for volatile reagents, and adhere to waste disposal regulations (e.g., neutralization of acidic/byproduct streams) .

Data Presentation

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| IR | C=O (1720 cm⁻¹), N-H (3350 cm⁻¹) | |

| ¹H NMR | Tetrahydrofuran-CH₂ (δ 3.7 ppm), Thiadiazole-H (δ 8.1 ppm) | |

| ESI-MS | [M+H]⁺ at m/z 508.2 (calculated 508.1) |

Table 2 : Example Bioactivity Data from Analogous Compounds

| Compound Class | Activity (IC₅₀/ MIC) | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Thiadiazole-Acetamide | MIC = 12.5 µg/mL | Staphylococcus aureus | |

| Ureido Derivatives | IC₅₀ = 8.7 µM | HeLa (cervical cancer cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.